molecular formula C30H40O6 B1666480 Absinthin CAS No. 1362-42-1

Absinthin

Cat. No. B1666480
CAS RN: 1362-42-1
M. Wt: 496.6 g/mol
InChI Key: PZHWYURJZAPXAN-ILOFNVQHSA-N
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Description

Absinthin is a naturally produced triterpene lactone from the plant Artemisia absinthium (Wormwood). It constitutes one of the most bitter chemical agents responsible for absinthe’s distinct taste . The compound shows biological activity and has shown promise as an anti-inflammatory agent .


Synthesis Analysis

The total synthesis of (+)-Absinthin was conducted in 2004 by Zhang, et al . The final yield reported for the synthesis was 18.6% over a course of 10 steps originating from Santonin (1), a commercially available reagent . The synthesis features Mitsunobu arylselenylation, oxidative elimination of allylic arylselenides, biomimetic dimerization via regio- and stereospecific Diels−Alder reaction, and a four-step stereochemical inversion of a highly sterically congested tertiary alcohol .


Molecular Structure Analysis

Absinthin’s complex structure is classified as a sesquiterpene lactone, meaning it belongs to a large category of natural products chemically derived from 5-carbon “building blocks” derived from isoprene . The complete structure consists of two identical monomers that are attached via a suspected naturally occurring Diels Alder reaction occurring at the alkenes on the 5-membered ring of the guaianolide .


Chemical Reactions Analysis

While no synthases specific to Artemisia absinthium have been sufficiently isolated to recreate this particular sesquiterpene formation in vitro, the general reaction scheme presented here portrays a likely scenario for Absinthin biosynthesis through the use of terpene intermediates utilized in the biosynthesis of Germacrene A .


Physical And Chemical Properties Analysis

Absinthin has a molecular formula of C30H40O6 and a molar mass of 496.64 . Its density is 1.3±0.1 g/cm3, boiling point is 700.6±60.0 °C at 760 mmHg, and vapour pressure is 0.0±5.0 mmHg at 25°C .

Scientific Research Applications

1. Medicinal Use and Stability

Absinthin, a bioactive compound in wormwood (Artemisia absinthium), has seen a resurgence in medicinal popularity. A study developed a method for its determination and quantification in wormwood and commercial preparations. It was found that methanolic and aqueous solutions of absinthin are stable for up to 6 months, and solid absinthin remains stable when refrigerated (Aberham et al., 2010).

2. Synthetic Approach for Medicinal Analogs

An efficient synthetic route for (+)-Absinthin has been developed, which is crucial for creating absinthin analogues with potential medicinal applications. The synthetic process tackled structural complexities and is a significant advancement in the field (Zhang et al., 2005).

3. Anti-Inflammatory Potential

Absinthin has demonstrated anti-inflammatory properties, particularly in a study focusing on acute lung injury (ALI). In this study, absinthin was found to attenuate ALI in mice, suggesting its potential as a novel therapeutic candidate for ALI treatment (Guo, Xu, & Cao, 2015).

4. Anticancer Activities

In a study on Artemisia sieversiana, absinthin, along with other compounds, was found to exhibit inhibitory effects on certain cancer cell lines. This suggests its potential role in cancer treatment, particularly due to its DNA-damaging properties (Qin, 2004).

5. Insect Feeding Inhibitory Activity

Absinthin has been identified as having insect feeding inhibitory activity. This property is significant for agricultural applications, where it can be used as a natural pesticide (Wada & Munakata, 1971).

6. Neuroprotective Effects

A study highlighted the neuroprotective effects of Artemisia absinthium, where absinthin may play a role. This includes potential benefits in treating conditions like memory decline and cerebral injury (Bora & Sharma, 2010).

7. Wound Healing Activity

Absinthin's wound-healing potential was explored in a study that found significant effects in rats, similar to a reference drug. This supports traditional uses of A. absinthium in wound healing (Boudjelal et al., 2020)

Safety And Hazards

When handling Absinthin, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

(1R,2R,5S,8S,9S,12S,13R,14S,15S,16R,17S,20S,21S,24S)-12,17-dihydroxy-3,8,12,17,21,25-hexamethyl-6,23-dioxaheptacyclo[13.9.2.01,16.02,14.04,13.05,9.020,24]hexacosa-3,25-diene-7,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40O6/c1-12-11-18-20-21(30(12)24(18)29(6,34)10-8-17-14(3)27(32)36-25(17)30)15(4)19-22(20)28(5,33)9-7-16-13(2)26(31)35-23(16)19/h11,13-14,16-18,20-25,33-34H,7-10H2,1-6H3/t13-,14-,16-,17-,18+,20-,21-,22-,23-,24-,25-,28-,29-,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHWYURJZAPXAN-ILOFNVQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC(C3C4C5C=C(C6(C4C(=C3C2OC1=O)C)C5C(CCC7C6OC(=O)C7C)(C)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]([C@@H]3[C@H]4[C@H]5C=C([C@@]6([C@H]4C(=C3[C@H]2OC1=O)C)[C@@H]5[C@@](CC[C@@H]7[C@@H]6OC(=O)[C@H]7C)(C)O)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929294
Record name Absinthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Absinthin

CAS RN

1362-42-1
Record name Absinthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1362-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Absinthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001362421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Absinthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABSINTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE5992O64P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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